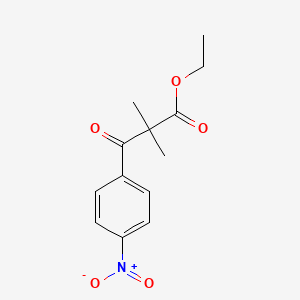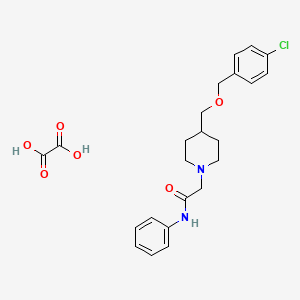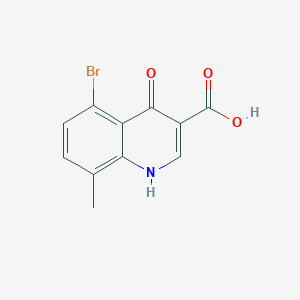
5-bromo-8-methyl-4-oxo-1H-quinoline-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“5-bromo-8-methyl-4-oxo-1H-quinoline-3-carboxylic acid” is a derivative of quinoline . Quinoline is a heterocyclic aromatic compound with a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . It has versatile applications in the fields of industrial and synthetic organic chemistry and plays a major role in medicinal chemistry .
Synthesis Analysis
Quinoline and its derivatives can be synthesized using various protocols reported in the literature . Some of the well-known classical synthesis protocols include Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
The molecular structure of “5-bromo-8-methyl-4-oxo-1H-quinoline-3-carboxylic acid” is a derivative of the quinoline scaffold, which is characterized by a benzene ring fused with a pyridine moiety .Chemical Reactions Analysis
Quinoline and its derivatives can undergo various chemical reactions for functionalization, which are crucial for biological and pharmaceutical activities . For example, using enaminone as a replacement for 1,3-dicarbinols can improve the yield and practicality of the reaction .Aplicaciones Científicas De Investigación
Synthesis of Antibacterial Agents
Research has explored the synthesis of tricyclic analogues of quinolone antibiotics through a novel zinc-mediated Reformatsky reaction. These compounds, including analogues structurally related to "5-bromo-8-methyl-4-oxo-1H-quinoline-3-carboxylic acid," were investigated for their potential antibacterial properties. However, the products were found to be devoid of biological activity (Michael et al., 2001).
Diuretic Activity
Another study focused on the synthesis and diuretic activity of quinoline derivatives, indicating that bromination of certain quinoline carboxylic acids could substantially increase their diuretic activity compared to non-brominated analogs. This suggests a potential application in developing new diuretic drugs (Ukrainets et al., 2013).
Photocatalytic and Magnetic Properties
A study introduced a quinoline–imidazole–monoamide ligand into reaction systems, leading to the synthesis of octamolybdate-based complexes. These complexes demonstrated enhanced electrocatalytic activities and photocatalytic properties for degrading organic dyes, indicating their potential application in environmental cleanup. Additionally, certain complexes exhibited weak antiferromagnetic behavior, suggesting their use in magnetic materials (Li et al., 2020).
Direcciones Futuras
The future directions in the research of quinoline and its derivatives could involve the development of new synthesis protocols to tackle the drawbacks of the syntheses and side effects on the environment . Furthermore, the exploration of various selected quinolines and derivatives with potential biological and pharmaceutical activities could be a promising direction .
Propiedades
IUPAC Name |
5-bromo-8-methyl-4-oxo-1H-quinoline-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO3/c1-5-2-3-7(12)8-9(5)13-4-6(10(8)14)11(15)16/h2-4H,1H3,(H,13,14)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYZXNAIGQPQZBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Br)C(=O)C(=CN2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-8-methyl-4-oxo-1H-quinoline-3-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-((5-chlorothiophen-2-yl)sulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2572385.png)
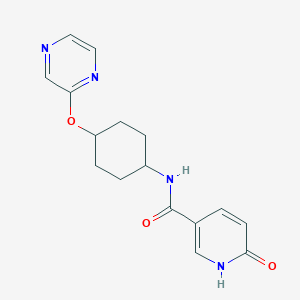
![(Z)-2-cyano-N-[2-(3,4-difluoroanilino)-2-oxoethyl]-3-(2,5-dimethyl-1-propylpyrrol-3-yl)prop-2-enamide](/img/structure/B2572390.png)
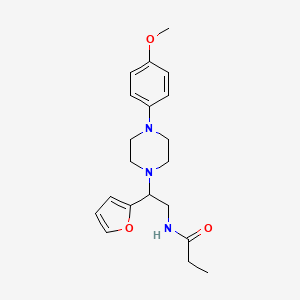
![1-(2-Fluorophenyl)-4-[(5-isoxazol-5-yl-2-thienyl)sulfonyl]piperazine](/img/structure/B2572395.png)
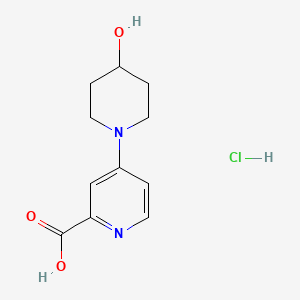
![N-(benzyloxy)-1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carboxamide](/img/structure/B2572399.png)
![4-(dimethylsulfamoyl)-N-[2-(4-fluorophenoxy)ethyl]benzamide](/img/structure/B2572400.png)
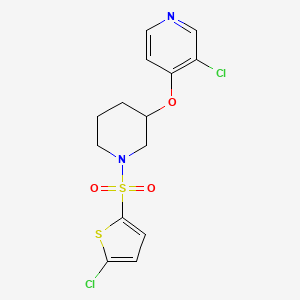


![Benzo[b]thiophene-2-sulfonamide, 5-chloro-](/img/structure/B2572405.png)
